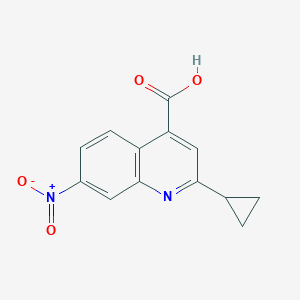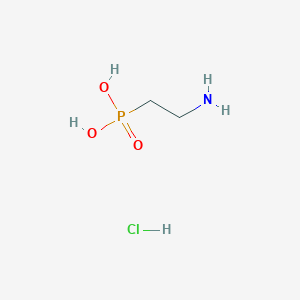![molecular formula C9H16BrFN2OSi B13710573 4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32702041 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32702041 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to controlled reaction conditions.
Reaction Conditions: The reactions are typically carried out under specific temperatures and pressures to ensure optimal yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD32702041 is scaled up using large reactors and automated systems. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.
Automated Systems: Automated systems control the reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32702041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD32702041 into reduced forms with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, resulting in new compounds with altered characteristics.
Common Reagents and Conditions
The reactions involving MFCD32702041 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions and improve yields.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Forms: Compounds with fewer oxygen atoms or additional hydrogen atoms.
Substituted Compounds: New compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32702041 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of MFCD32702041 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It modulates biochemical pathways, leading to changes in cellular functions.
Molecular Interactions: The compound’s interactions at the molecular level result in various physiological and biochemical effects.
Propiedades
Fórmula molecular |
C9H16BrFN2OSi |
|---|---|
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
2-[(4-bromo-3-fluoropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrFN2OSi/c1-15(2,3)5-4-14-7-13-6-8(10)9(11)12-13/h6H,4-5,7H2,1-3H3 |
Clave InChI |
DBENPNKTMVJXLW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=C(C(=N1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)


![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)

![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)

![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)
